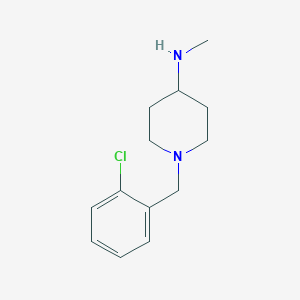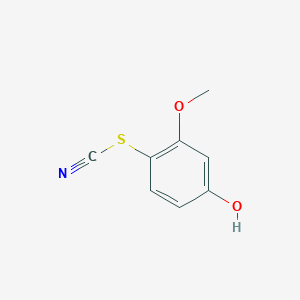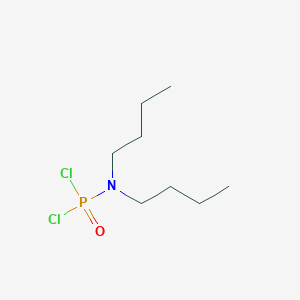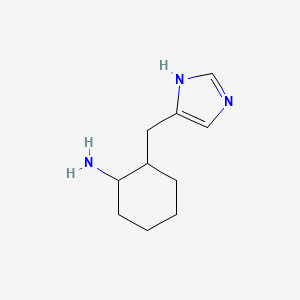
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a suitable oxane derivative and 2-nitrophenol.
Acetylation: The oxane derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetoxy groups.
Esterification: The carboxylate group is introduced through an esterification reaction with methanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where 2-nitrophenol reacts with the acetylated oxane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Yields the corresponding hydroxylated oxane derivative.
Reduction: Produces the amino-substituted oxane derivative.
Substitution: Results in various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-aminophenoxy)oxane-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-hydroxyphenoxy)oxane-2-carboxylate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate imparts unique chemical properties, such as increased reactivity in reduction and substitution reactions, compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H21NO12 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |
Clave InChI |
CTOASCJVNQFYNH-RXYDEIHYSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)



![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)

![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)




